Diethatyl ethyl

Description

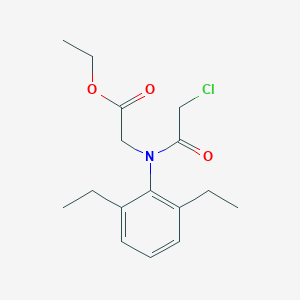

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-4-12-8-7-9-13(5-2)16(12)18(14(19)10-17)11-15(20)21-6-3/h7-9H,4-6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKSADNZWSKCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(CC(=O)OCC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032539 | |

| Record name | Diethatyl-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethatyl ethyl appears as colorless crystals. Used as a selective herbicide. | |

| Record name | DIETHATYL ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

38727-55-8 | |

| Record name | DIETHATYL ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethatyl-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38727-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethatyl-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038727558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethatyl-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHATYL-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U79T955O9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of Diethatyl Ethyl

Abiotic Transformation Pathways

Abiotic transformation refers to non-biological degradation processes, primarily chemical and physical reactions, that occur in the environment uni.lunih.gov. For diethatyl (B1347031) ethyl, hydrolysis is a key abiotic pathway, particularly when catalyzed by mineral surfaces herts.ac.uknih.govfishersci.secenmed.comnih.govamericanelements.com.

Hydrolytic Degradation Mechanisms in Aquatic and Soil Systems

Hydrolysis is a chemical reaction where a compound is broken down by water, often involving the replacement of a part of the molecule with a hydroxyl (OH) group nih.gov. This process is significantly influenced by the acidity (pH) of the environment nih.gov.

Research indicates that the hydrolysis of diethatyl ethyl proceeds through nucleophilic substitution herts.ac.ukfishersci.secenmed.comamericanelements.com. This reaction specifically targets the carboxyl carbon, leading to the cleavage of the ester bond herts.ac.ukfishersci.secenmed.comamericanelements.com. The breaking of this bond is a primary step in the degradation of the parent compound herts.ac.ukfishersci.secenmed.comamericanelements.com.

Following the nucleophilic substitution at the carboxyl carbon, the cleavage of the ester bond results in the formation of diethatyl and its dechlorinated derivative herts.ac.ukfishersci.secenmed.comamericanelements.com. Furthermore, hydrolysis can also occur at the amide carbon, yielding an ethyl ester derivative and its corresponding acid herts.ac.ukfishersci.secenmed.com. The ability of the this compound molecule to be cleaved at both the carboxyl and amide carbonyl positions suggests the involvement of two distinct hydrolysis pathways herts.ac.uk. The formation of these metabolic products underscores that the hydrolysis of this compound involves nucleophilic substitution at both the carboxyl and amide carbonyl groups, leading to the cleavage of the ester bond and the C-N bond of the acetamide (B32628) moiety herts.ac.uk.

Nucleophilic Substitution at Ester Bonds

Catalytic Hydrolysis on Mineral Surfaces

Sorption onto mineral surfaces, particularly clay minerals, is a significant factor in the environmental fate of organic compounds, as it can lead to their decomposition herts.ac.uk. The hydrolysis of this compound is notably catalyzed by its sorption on clay surfaces herts.ac.ukfishersci.secenmed.comnih.govamericanelements.com.

Studies on the catalytic hydrolysis of this compound have extensively utilized homoionic montmorillonite (B579905) clays (B1170129), including those saturated with Na, K, Ca, and Mg ions herts.ac.ukfishersci.secenmed.comnih.gov. Analysis of Fourier Transform Infrared (FT-IR) spectra of this compound sorbed on clay suggests that bonding likely occurs at the carboxyl and amide carbonyl groups of the herbicide herts.ac.ukfishersci.secenmed.comamericanelements.com. The observed rate of herbicide hydrolysis in homoionic clay suspensions mirrors the order of sorption, indicating that sorption is a precursor to and a driver of the hydrolysis reaction herts.ac.ukfishersci.secenmed.comamericanelements.com.

The type of exchangeable cations present on clay minerals significantly influences both the sorption and subsequent catalytic hydrolysis of this compound herts.ac.ukfishersci.secenmed.comnih.gov. The Freundlich sorption coefficient (K), a measure of the sorption capacity, for this compound on various homoionic clays followed a specific order: Na ≈ K > Mg ≈ Ca herts.ac.ukfishersci.secenmed.comnih.gov. This order of sorption directly correlated with the observed rate of herbicide hydrolysis in the respective clay suspensions herts.ac.ukfishersci.secenmed.com.

The correlation between sorption extent and hydrolysis rate suggests that the pH within the interlayer of saturated clay or the specific type of exchangeable cations plays a critical role in the degradation process herts.ac.uk. For instance, the hydration water surrounding cations in clay interlayers is known to be more protonated than bulk water, which can influence chemical transformations nih.gov. In the case of K and Na clays, the dissociation of these cations from the clay can lead to the production of hydroxide (B78521) (OH) ions, which further accelerate nucleophilic substitution reactions nih.gov.

The following table summarizes the Freundlich sorption coefficients (K) for this compound on different homoionic montmorillonite clays:

| Exchangeable Cation | Freundlich Sorption Coefficient (K) |

| Na | 72.1 (± 2.5) herts.ac.uk |

| K | 67.7 (± 2.3) herts.ac.uk |

| Mg | 28.4 (± 1.2) herts.ac.uk |

| Ca | 27.1 (± 1.1) herts.ac.uk |

This data highlights that this compound exhibits significantly higher sorption and, consequently, faster hydrolysis rates on monovalent cation-saturated clays (Na and K) compared to divalent cation-saturated clays (Mg and Ca) herts.ac.ukfishersci.secenmed.com.

Spectroscopic Analysis of Sorption Interactions (e.g., FT-IR)

Sorption interactions of this compound with various homoionic montmorillonite clays (Na+-, K+-, Ca2+-, and Mg2+-montmorillonite) have been investigated in aqueous media. Studies using Freundlich sorption coefficients (Kf) revealed a specific order of sorption capacity on these clays.

Table 1: Freundlich Sorption Coefficient (Kf) Order on Homoionic Clays

| Cation Exchangeable on Clay | Relative Sorption Capacity (Kf) |

| Na+ | High (≈ K+) |

| K+ | High (≈ Na+) |

| Mg2+ | Lower (≈ Ca2+) |

| Ca2+ | Lower (≈ Mg2+) |

Fourier Transform Infrared (FT-IR) spectroscopy has been employed to analyze this compound sorbed on clay, providing insights into the probable bonding mechanisms. Analysis of differential FT-IR spectra indicated that the carboxyl and amide carbonyl groups of the herbicide are involved in bonding interactions with the clay surfaces. Specifically, the vibration band of the carboxyl group shifted from 1755 to 1720 cm-1, while that of the amide carbonyl group changed from 1664 to 1639-1643 cm-1 after sorption. These shifts are indicative of bond formation between this compound and the clay minerals. Furthermore, sorption on clay surfaces can catalyze the hydrolysis of this compound.

Biotic Transformation Pathways

While environmental transformation of this compound occurs, detailed specific microbial degradation pathways for this compound are not extensively detailed in the provided search results. However, hydrolysis, a significant abiotic transformation, can be catalyzed by environmental factors such as sorption on clay surfaces.

Photodegradation Processes

Photodegradation is a known abiotic transformation process for various herbicides, involving decomposition under the influence of sunlight when present on soil or plant surfaces. While this compound has low volatility, suggesting less atmospheric exposure, specific detailed research findings on its natural environmental photodegradation kinetics and pathways are not extensively provided in the current search results. Some studies mention this compound in the context of engineered degradation methods using light and ferric reagents, but this does not directly represent natural environmental photodegradation.

Soil Environmental Dynamics

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 38090 |

| Diethatyl | 104778 |

References

This compound (Ref: BAY NNT 6867)-Pesticide database. this compound (Ref: BAY NNT 6867) - AERU. Sorption and Catalytic Hydrolysis of Diethatyl-Ethyl on Homoionic Clays - USDA ARS. diethatyl-ethyl - Wikidata. this compound (C16H22ClNO3) - PubChemLite. Diethatyl-ethyl | C16H22ClNO3 | CID 38090 - PubChem. DDE remediation and degradation - PubMed. Abiotic transformation of chlorpyrifos (B1668852) to chlorpyrifos oxon in ... COUPLING PESTICIDES FATE MODELLING AND CONSERVATION CROPPING SYSTEMS TO REDUCE THE AGRICULTURE FOOTPRINTS ON ECOSYSTEMS - Digital CSIC. 中国科技论文在线. Simultaneous Analysis of Pesticide Multiresidues in ... - SciSpace. ADSORPTION AND PHOTO-REACTIVITY OF BENSULFURON-METHYL ON HOMOIONIC CLAYS - GeoScienceWorld. Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories - US EPA. Experimental and density functional theory study of the adsorption of ... Sorption of atrazine (B1667683) on Soil Clay Components | Environmental Science & Technology. Class information for: Level 1: ORGANOPHOSPHORUS PESTICIDE DEGRADATION//DIETHATYL//DIETHATYL ETHYL - KTH. Shifts in weed community composition and abundance along an ... Mobility and dissipation of chlorpyriphos and quinalphos (B1678678) in sandy clay loam in an agroecosystem—a laboratory-based soil column study - OUCI. Diethatyl-ethyl - Hazard - Computational Toxicology and Exposure Online Resources - Environmental Protection Agency. Department of Environmental Sciences, UC Riverside, CA 92521 - UCR Profiles. Sorption and Degradation of Imidacloprid in Soil and Water. US5232484A - Degradation of pesticides by ferric reagents and peroxide in the presence of light - Google Patents. ester hydrolysis rate: Topics by Science.gov. Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management - MDPI. Sorption and Degradation of Imidacloprid in Soil and Water - ResearchGate. Journal of Agricultural and Food Chemistry Vol. 48 No. 5 - ACS Publications. Mechanisms and Impact of Rhizosphere Microbial Metabolites on Crop Health, Traits, Functional Components: A Comprehensive Review - MDPI. Biotransformation kinetics and pathways of typical synthetic progestins in soil microcosms. Environmental Fate and Transport Process Descriptors for Explosives - DTIC. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Ethyl 2-ethylbutyrate Env. Fate/Transport - Environmental Protection Agency. Mapping pesticide-induced metabolic alterations in human gut bacteria - PMC. Pesticides and Metals in Grain Products and Ready-to-Eat Meals - April 1, 2016 to March 31, 2017. Antifouling Potential of Ethyl Acetate Extract of Marine Bacteria Pseudomonas aeruginosa Strain RLimb - MDPI. Working Document on the Risk Assessment of Secondary Metabolites of Microbial Biocontrol Agents | OECD. Diethatyl | C14H18ClNO3 | CID 104778 - PubChem.##

This compound is an obsolete chloroacetanilide herbicide that has been studied for its environmental fate and transport, particularly its interactions with soil components and its degradation pathways.

Metabolism of Diethatyl Ethyl in Biological Systems

Plant Metabolism and Detoxification Mechanisms

Plants possess intricate mechanisms to metabolize and detoxify foreign chemical compounds like diethatyl (B1347031) ethyl. These mechanisms involve the uptake and translocation of the compound, followed by a series of enzymatic transformations designed to render the compound less phytotoxic and more water-soluble for compartmentalization or further processing. ontosight.ainih.gov

Uptake and Translocation Processes in Plant Tissues

The initial step in the metabolism of diethatyl ethyl in plants involves its uptake and subsequent translocation within plant tissues. This compound is known to be absorbed and translocated systemically in plants. nih.govmdpi.com This systemic movement can occur from the roots upwards into the shoot via the xylem, driven by the transpiration stream. nih.govnih.gov The application of this compound to the roots, such as through soil administration, can lead to its systemic translocation throughout the plant. nih.gov

The uptake and translocation of organic chemicals by plants are influenced by their physicochemical properties, particularly the n-octanol-water partition coefficient (log KOW). Generally, as hydrophobicity (increasing log KOW) increases, organic chemicals tend to concentrate more in the roots. The translocation of these chemicals from roots to shoots can be inversely related to their log KOW, with higher log KOW values often correlating with decreased shoot-to-root concentration ratios. epa.gov

Phase I Metabolic Reactions

Phase I metabolic reactions are typically the initial steps in herbicide metabolism within plants. These reactions introduce or expose reactive functional groups on the herbicide molecule, generally reducing its phytotoxicity and preparing it for subsequent Phase II conjugation reactions. ontosight.ainih.gov The most common Phase I reactions include oxidation, reduction, and hydrolysis. ontosight.ainih.gov

Oxidation reactions involve the addition of oxygen or an acid-forming element to the herbicide substrate. ontosight.ai While oxidation is a common Phase I metabolic pathway for xenobiotics in plants, specific detailed oxidation pathways for this compound in plant tissues are not extensively characterized in the available literature. General oxidative enzymes in plant metabolism include 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs) and Cytochromes P450 (CYPs), which catalyze various reactions such as hydroxylations and demethylations. dntb.gov.ua

Reduction reactions involve an increase in the proportion of hydrogen or a base-forming element or radical in the herbicide substrate. ontosight.ai Similar to oxidation, reduction is a general Phase I metabolic process in plants. However, specific detailed reduction pathways for the metabolism of this compound in plant tissues are not explicitly described in the provided research findings.

Hydrolysis is a significant Phase I metabolic reaction for this compound in plants, involving the splitting of the molecule by water. ontosight.ai Research findings indicate that this compound, which is N-chloroacetyl-N-(2,6-diethylphenyl)glycine ethyl ester, undergoes hydrolysis at both its ester and amide bonds.

Specifically, hydrolysis occurs via nucleophilic substitution at the carboxyl carbon, leading to the cleavage of the ester bond. This reaction results in the formation of diethatyl (N-chloroacetyl-N-(2,6-diethylphenyl)glycine, PubChem CID: 91627) and its dechlorinated derivative. Furthermore, hydrolysis also takes place at the amide carbon, yielding an ethyl ester derivative and its corresponding acid. This catalytic hydrolysis can be influenced by environmental factors such as sorption on clay surfaces.

Reduction Pathways

Phase II Conjugation Reactions

Phase II conjugation reactions follow Phase I transformations and are crucial for the detoxification and immobilization of herbicides and their metabolites in plants. ontosight.aiwikipedia.org In these reactions, the products of Phase I metabolism are conjugated with endogenous plant constituents, such as sugars, amino acids, or glutathione (B108866). wikipedia.orgnih.gov This conjugation typically increases the molecule's polarity and size, making it less toxic, less mobile, and more readily sequestered or incorporated into insoluble residues within the plant. ontosight.aiwikipedia.orgnih.gov

For this compound, conjugation with glutathione is identified as a major pathway in plant metabolism. nih.gov Glutathione conjugation is mediated by glutathione S-transferases (GSTs) and is a common detoxification mechanism for many xenobiotics, leading to more water-soluble products. nih.gov Other general Phase II reactions in plants can include conjugation with sugars (e.g., glucuronidation, glucosylation) and amino acids (e.g., aspartic acid, glutamic acid), although specific instances for this compound beyond glutathione conjugation are not detailed in the provided information. These conjugates can be further processed into bound residues or compartmentalized into the cell vacuole, limiting their bioavailability. wikipedia.org

Chemical Compounds and PubChem CIDs

Compartmentalization within Cellular Structures

Microbial Metabolism in Environmental Contexts

Role of Microorganisms in Biotransformation

Microbes can detoxify acetanilide (B955) herbicides through various mechanisms, notably the formation of glutathione-acetanilide conjugates, a process mediated by glutathione-S-transferase enzymes present in microorganisms tandfonline.com. This conjugation reaction involves a nucleophilic attack on the 2-chloro group of the herbicide molecule tandfonline.com.

Research on related chloroacetanilide herbicides, such as alachlor (B1666766), acetochlor (B104951), and butachlor, provides insights into the capabilities of various bacterial and fungal strains in their biotransformation. For instance, bacterial pure cultures and consortia have demonstrated the ability to mineralize these herbicides asm.org. Sphingomonas wittichii DC-6 has been reported to mineralize several chloroacetanilide herbicides asm.org. In some cases, a sequential degradation process occurs, where one bacterial strain transforms the herbicide into an intermediate metabolite, which is then further mineralized by another strain. An example is Sphingobium quisquiliarum DC-2 transforming acetochlor into 2-methyl-6-ethylaniline (MEA), with subsequent mineralization by Sphingobium baderi DE-13 asm.org.

Studies on alachlor degradation by soil-isolated microbes highlight the potential of specific strains. Xanthomonas axonopodis and Aspergillus niger have shown significant capabilities in metabolizing alachlor, forming various residues nih.gov. The degradation rates observed for alachlor by these microorganisms demonstrate their active involvement in the herbicide's breakdown in biological systems nih.gov.

Table 2: Microbial Degradation Rates of Alachlor by Select Microorganisms

| Microorganism Strain | Degradation Rate (% in 35 days) |

| Xanthomonas axonopodis | 82.1 |

| Aspergillus niger | 72.6 |

| Aspergillus flavus | 17.1 |

| Penicillium chrysogenum | 5.5 |

Microbial populations in soil can adapt and develop the capacity to degrade certain pesticides, especially with continuous exposure, as these chemicals can serve as a carbon source and electron donors for specific soil microorganisms [12 - cited from initial search, but relevant to microbial role]. However, the impact of herbicides on soil microbial activity can vary, sometimes showing temporary inhibition followed by recovery, with stronger effects at higher concentrations isws.org.inmdpi.com.

Cometabolism Processes

Cometabolism is a vital process in the environmental degradation of various contaminants, including chloroacetanilide herbicides like this compound scirp.orgtandfonline.comnih.gov. In the context of bioremediation, cometabolism refers to the fortuitous degradation of a compound by microorganisms that are metabolizing a different primary substrate for energy and growth, without the contaminant itself providing direct carbon or energy benefits to the microbe [17 - cited from initial search, but good definition]. This mechanism is particularly advantageous because it allows for the degradation of contaminants even at low concentrations, below the levels required to support microbial growth on the contaminant alone [17 - cited from initial search].

For chloroacetanilide herbicides, cometabolism is frequently identified as a primary degradation mechanism tandfonline.comnih.gov. For instance, in the metabolism of butachlor, a related chloroacetanilide, cometabolism was observed as the main phenomenon, especially in certain soil types like coastal soil scirp.org. The biodegradation of other acetanilide herbicides such as alachlor and metolachlor (B1676510) is often described as partial and primarily cometabolic, with ring cleavage being a slow or insignificant process tandfonline.com.

The presence of additional carbon sources can significantly enhance the complete mineralization of chloroacetanilide herbicides through biological methods researchgate.net. This is consistent with the nature of cometabolism, where the primary substrate fuels the microbial activity necessary for the co-oxidation or co-reduction of the target compound. For example, Xanthomonas axonopodis and Aspergillus niger demonstrated cometabolism as the principal mechanism for alachlor degradation, highlighting the importance of this process in their observed degradation efficiencies nih.gov.

Mechanism of Herbicidal Action

Biochemical Target Identification

The herbicidal activity of Diethatyl (B1347031) ethyl stems from its interference with critical biochemical pathways essential for plant development.

Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis

Diethatyl ethyl inhibits the synthesis of very long-chain fatty acids (VLCFAs). herts.ac.ukwikidata.org VLCFAs are saturated or unsaturated fatty acids containing 20 or more carbon atoms. These lipids are indispensable components of various plant structures, including cell membranes, cuticular waxes, and suberin, all of which are vital for maintaining cellular integrity, regulating water loss, and providing defense against environmental stresses. wikidata.org The disruption of VLCFA biosynthesis leads to severe developmental abnormalities and ultimately plant death. wikidata.org

Specificity Towards VLCFA Synthase

The primary biochemical target of this compound, like other Group 15 herbicides, is the VLCFA synthase. wikidata.org This enzyme complex, encoded by fatty acid elongase (FAE1)-like genes, is situated within the endoplasmic reticulum of plant cells. wikidata.org VLCFA synthase is a condensing enzyme that initiates the four-step elongation process of long-chain fatty acids (C16 and C18) to VLCFAs through the sequential incorporation of two-carbon units derived from malonyl-CoA. wikidata.org

Molecular Interactions at the Site of Action

The inhibitory action of this compound involves specific molecular interactions with the VLCFA synthase enzyme.

Enzymatic Inhibition Kinetics

While specific enzymatic inhibition kinetics for this compound are not extensively detailed in general literature, its classification within the chloroacetanilide family of herbicides allows for inferences based on the known behavior of related compounds. nih.gov VLCFA inhibitors, including chloroacetamides, typically inhibit elongases after the formation of malonyl-CoA in the fatty acid biosynthesis pathway. wikidata.org Studies on other VLCFA inhibitors, such as S-metolachlor (an active isomer of racemic metolachlor), indicate that they can act as competitive inhibitors with respect to acyl-CoA for the first enzymatic step of the VLCFA elongase complex. wikidata.org This suggests that the herbicide competes with the natural substrate for binding at the enzyme's active site.

Furthermore, some VLCFA inhibitors exhibit irreversible binding to the VLCFA synthase after an appropriate pre-incubation period. This implies that once the inhibitor binds tightly, it cannot be easily displaced by increasing substrate concentrations, leading to sustained enzyme deactivation.

Structural Basis of Binding (Inferred from general VLCFA inhibitor research)

The VLCFA synthase, as a condensing enzyme, relies on a conserved, reactive cysteinyl sulfur residue within its active site. This cysteine residue is crucial for performing a nucleophilic attack on either the natural substrate (fatty acyl-CoA) or the herbicide molecule. wikidata.org The binding of the herbicide to this active site consequently impedes the normal four-step elongation process of long-chain fatty acids (C16 and C18) into VLCFAs. wikidata.org The structural resemblance of the herbicide to the natural substrate or its ability to interact with key active site residues is inferred to be the basis of its inhibitory action, effectively blocking the enzyme's catalytic function.

Physiological Effects on Target Organisms (Weeds)

The inhibition of VLCFA synthesis by this compound leads to distinct physiological effects in susceptible weed species. As VLCFAs are essential for the formation of cell membranes, waxes, and cuticles, their depletion severely impairs plant growth and development. wikidata.org

The primary physiological manifestation of VLCFA inhibitor action is the disruption of shoot development, which prevents weed seedlings from emerging from the soil or establishing properly. wikidata.org

Observed Physiological Effects on Susceptible Weeds:

| Weed Type | Physiological Effects |

| Grass Weeds | Disrupted growth of the apical meristem and coleoptile, leading to a failure to emerge. If emergence occurs, seedlings appear twisted and malformed, with leaves tightly rolled in a whorl and unable to unroll normally. wikidata.org |

| Broadleaf Weeds | Seedlings may exhibit slightly cupped or crinkled leaves, along with shortened leaf midribs, resulting in a "drawstring effect" on the leaf tip. wikidata.org |

These effects collectively contribute to the herbicidal efficacy of this compound, preventing the successful establishment and growth of susceptible annual grasses and certain broadleaf weeds. wppdb.comherts.ac.uk

Disruption of Lipid Biosynthesis Pathways

A cornerstone of this compound's herbicidal mechanism is its potent disruption of lipid biosynthesis pathways. It specifically inhibits the synthesis of long-chain fatty acids, notably very long-chain fatty acid (VLCFA) elongases. wppdb.comherts.ac.ukresearchgate.netweedscience.org Lipids are fundamental components of plant cell membranes, and their proper synthesis is vital for structural integrity and various metabolic functions. By inhibiting VLCFA synthesis, this compound interferes with membrane formation, which is crucial for the development and expansion of new plant tissues. medkoo.com This disruption, occurring after germination, ultimately leads to the failure of the plant to emerge. researchgate.net According to the Herbicide Resistance Action Committee (HRAC), this compound is classified under Group K3, which encompasses herbicides that inhibit very long-chain fatty acid synthesis. weedscience.orghracglobal.com

Table 1: Key Properties and Herbicidal Classification of this compound

| Property | Description | Source |

| Chemical Formula | C₁₆H₂₂ClNO₃ | wppdb.comherts.ac.ukuni.lu |

| Pesticide Type | Herbicide | wppdb.comherts.ac.uk |

| Substance Group | Chloroacetanilide herbicide | wppdb.comherts.ac.uk |

| Mode of Action | Lipid biosynthesis inhibitor; specifically, inhibition of long-chain fatty acid synthesis (VLCFA). wppdb.comherts.ac.ukmedkoo.comresearchgate.net | wppdb.comherts.ac.ukmedkoo.comresearchgate.net |

| HRAC Group | K3 (Inhibition of Very Long-Chain Fatty Acid Synthesis) | weedscience.orghracglobal.com |

| Absorption Site | Primarily emerging growth, shoots, and roots | wppdb.comherts.ac.ukmedkoo.com |

Analytical Methodologies for Diethatyl Ethyl Research

Chromatographic Separation Techniques

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely utilized technique for the separation and detection of organic compounds, including pesticides like Diethatyl (B1347031) ethyl mdpi.com. UHPLC offers advantages in analyzing a broad spectrum of substances, encompassing both polar and non-polar analytes mdpi.com.

Diethatyl ethyl has been included in multi-residue methods employing UHPLC coupled with mass spectrometry (UHPLC-MS/MS or UHPLC-QTOF) for its detection and quantification in complex matrices such as fish, fruits, and vegetables mdpi.comnih.govfda.govresearchgate.netoup.comresearchgate.net. For instance, a method involving selective magnetic solid-phase extraction combined with UHPLC-tandem mass spectrometry (UHPLC-MS/MS) was successfully applied for the analysis of this compound and other amide herbicides in fish samples. This method achieved detection limits ranging from 0.01 to 0.1 µg/kg, with recoveries between 88.0% and 102.1% and a relative standard deviation (RSD) of less than 7.5% nih.govresearchgate.net.

Another application of UHPLC, specifically UHPLC/electrospray ionization (ESI) Q-Orbitrap mass spectrometry, was developed for the quantitation of 655 pesticide residues, including this compound, in fruits and vegetables. This method demonstrated high recovery rates, with 94.7% of the pesticides in fruits and 93.9% in vegetables showing recoveries between 81% and 110% oup.com. Furthermore, a robust UHPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) method was developed for the simultaneous detection of 504 pesticide multiresidues in various crops. This method enabled the detection of over 80% of the analytes, including this compound, at trace levels (≤2.5 µg/kg), and between 96.8% and 98.8% of the compounds achieved limits of quantification (LOQs) of ≤10 µg/kg mdpi.comresearchgate.net.

Table 1: UHPLC Method Performance for this compound

| Matrix | Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Fish Samples | UHPLC-MS/MS (with magnetic SPE) | 0.01-0.1 µg/kg (LOD) | 88.0-102.1 | < 7.5 | nih.govresearchgate.net |

| Fruits and Vegetables | UHPLC/ESI Q-Orbitrap MS | Not specified | 81-110 (for 94.7-93.9% of 655 pesticides) | ≤ 20 (for 98.3% of pesticides) | oup.com |

| Crops | UHPLC-QTOF | ≤2.5 µg/kg (detection for >80% analytes) / ≤10 µg/kg (LOQ for 96.8-98.8% compounds) | Satisfactory (at 0.01 and 0.1 mg/kg spiking) | Not specified | mdpi.comresearchgate.net |

Spectrometric Detection Methods

Spectrometric techniques are crucial for the sensitive and selective detection and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique capable of identifying and quantifying organic constituents in a sample by measuring the abundance of ions at each mass over a given mass range chemetrix.co.za. Each compound produces a unique mass spectrum, serving as a fingerprint for identification chemetrix.co.za.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for pesticide residue analysis. GC-MS is particularly suitable for volatile or semi-volatile, heat-stable compounds analyzed in the gas phase, offering high sensitivity, selectivity, and quantitative accuracy uoguelph.cauoguelph.canih.gov. This compound has been identified as a targeted compound in GC/MS multi-residue methods uoguelph.cauoguelph.ca. For instance, in a simultaneous screening of 322 residual pesticides in fruits and vegetables using GC-MS/MS, this compound was analyzed with specific multiple reaction monitoring (MRM) transitions, including 188 > 160, 188 > 131, and 188 > 130 nih.gov. Ethyl acetate-based multi-residue methods, sometimes using this compound (Antor) as an internal standard, have been modified for GC-MS analysis nih.gov.

LC-MS, conversely, is suitable for non-volatile compounds analyzed in the liquid phase and is primarily used in targeted methods uoguelph.cauoguelph.ca. This compound has been successfully analyzed using LC-MS/MS in various matrices. A method for the simultaneous analysis of 353 pesticides in edible insect larvae (mealworms) reported a recovery of 107.5% with a relative standard deviation (RSD) of 9.8% for this compound mdpi.com. Furthermore, LC-MS/MS has been applied to detect this compound in fish samples nih.govresearchgate.net.

Table 2: GC-MS and LC-MS Performance for this compound

| Method | Matrix | Application | Recovery (%) | RSD (%) | Reference |

| GC-MS/MS | Fruits and Vegetables | Multi-residue screening | Not specified | Not specified | nih.gov |

| LC-MS/MS | Fish Samples | Multi-residue analysis | 88.0-102.1 | < 7.5 | nih.govresearchgate.net |

| LC-MS/MS | Edible Insect Larvae (Mealworms) | Multi-residue analysis | 107.5 | 9.8 | mdpi.com |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides exceptional mass accuracy (within ±5 ppm) and resolving power (>30,000 full width at half maximum, FWHM), crucial for identifying and differentiating compounds with similar masses mdpi.comchemetrix.co.za. UHPLC-QTOF has been employed for the simultaneous detection of hundreds of pesticide multiresidues, including this compound, in crops mdpi.comresearchgate.net. This approach integrates both MS1 and MS2 levels through sequential window acquisition of all theoretical mass spectra (SWATH) analysis, enabling accurate mass measurements and the construction of spectral libraries for enhanced identification mdpi.comresearchgate.netresearchgate.netresearchgate.net. LC-Q-TOF-MS has also been used in degradation studies of pesticides in fruits and vegetables cabidigitallibrary.org.

GC-MS and LC-MS Systems

Fourier-Transform Infrared (FT-IR) Spectroscopy (for sorption studies)

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the interactions of chemical compounds with various matrices, particularly in sorption studies. For this compound, FT-IR spectroscopy has been instrumental in understanding its sorption and catalytic hydrolysis on homoionic clays (B1170129), such as Na⁺-, K⁺-, Ca²⁺-, and Mg²⁺-montmorillonite clays nih.govusda.govacs.org.

Analysis of FT-IR spectra of this compound sorbed on clay surfaces has provided insights into the probable bonding mechanisms. Research indicates that the carboxyl and amide carbonyl groups of the herbicide are involved in these interactions nih.govusda.govacs.org. Specifically, characteristic shifts in the vibration bands were observed: the carboxyl group's vibration band shifted from 1755 cm⁻¹ to 1720 cm⁻¹, and the amide carbonyl group's band shifted from 1664 cm⁻¹ to 1639-1643 cm⁻¹ after sorption onto the clay usda.gov. These spectral shifts confirm the involvement of these functional groups in bond interactions with the clay surfaces usda.gov. The studies further suggested that sorption of this compound on the clay surface may precede and consequently catalyze its hydrolysis nih.govusda.govacs.org.

Bioanalytical Approaches

Bioanalytical approaches for this compound primarily involve the application of advanced analytical techniques to biological matrices. This compound has been detected and quantified in fish samples using selective magnetic solid-phase extraction coupled with UHPLC-tandem mass spectrometry nih.govresearchgate.net. This method demonstrated high recoveries and low detection limits in fish, indicating its suitability for bioanalytical applications in aquatic organisms nih.govresearchgate.net. Similarly, LC-MS/MS has been successfully employed for the analysis of this compound in edible insect larvae (mealworms), providing satisfactory recovery rates mdpi.com. These applications highlight the utility of highly sensitive chromatographic and mass spectrometric methods for the determination of this compound residues in biological matrices.

Computational and Theoretical Studies of Diethatyl Ethyl

Molecular Modeling Approaches

Molecular modeling encompasses various computational techniques used to simulate the behavior of molecules. These approaches can predict molecular structures, conformations, and interactions with other molecules or biological targets.

Molecular Docking SimulationsMolecular docking simulations are computational methods used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or enzyme. The primary goal is to predict the binding affinity and the mode of interaction between the ligand and the receptor. For herbicides like Diethatyl (B1347031) ethyl, docking simulations could be employed to understand its interaction with target enzymes involved in lipid biosynthesis, its known mode of actionherts.ac.ukwppdb.com. While molecular docking is a widely used technique in drug discovery and pesticide research to screen potential inhibitors and understand their binding mechanismsnih.govwindows.netmdpi.comjapsonline.com, specific detailed molecular docking studies involving Diethatyl ethyl were not found in the available scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of molecular electronic structure and properties. These calculations can predict various molecular characteristics without relying on experimental data.

Electronic Structure Analysis (e.g., HOMO, LUMO, Electrostatic Potential)Electronic structure analysis, often performed using methods like Density Functional Theory (DFT), investigates the distribution of electrons within a molecule. Key aspects include the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity, stability, and propensity for electronic transitionsnepjol.inforesearchgate.netresearchgate.netarabjchem.orgthaiscience.infophyschemres.org. The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and potential electrophilic or nucleophilic attack sites on a moleculenepjol.inforesearchgate.netresearchgate.netthaiscience.infophyschemres.orgresearchgate.net. For this compound, such analyses could offer insights into its chemical reactivity and potential degradation pathways. While these methods are broadly applied in computational chemistryresearchgate.netarabjchem.orgthaiscience.infophyschemres.org, specific detailed electronic structure analyses (e.g., HOMO, LUMO, MEP maps) for this compound were not found in the search results.

Structure-Activity Relationship (SAR) Studies (Computational Perspective)

Structure-Activity Relationship (SAR) studies aim to establish a relationship between the chemical structure of compounds and their biological activity or physicochemical properties. From a computational perspective, Quantitative Structure-Activity Relationship (QSAR) models are developed to predict activity values for new chemicals and guide the design of compounds with desired properties open.ac.ukmdpi.comnih.gov. These models often utilize molecular descriptors derived from computational chemistry. This compound, as an herbicide, could be a subject of SAR studies to understand which structural features contribute to its lipid biosynthesis inhibitory activity. While this compound is listed in the context of pesticide toxicity evaluation and QSAR open.ac.ukmdpi.com, specific computational SAR findings or models developed for this compound itself, beyond its inclusion in general pesticide datasets, were not detailed in the provided search results.

Q & A

What validated analytical methods are recommended for quantifying Diethatyl ethyl in environmental samples, and what contamination risks must be mitigated?

Basic Research Focus

Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is the standard method for detecting this compound. However, contamination from laboratory plastics (e.g., phthalates in tubing) can interfere with analysis at trace levels. Rigorous protocols include pre-washing glassware with purified solvents, using non-plastic consumables, and running concurrent controls to identify background contamination . For tissue samples, homogenization followed by solid-phase extraction (SPE) is advised, though lipid-rich matrices may require additional cleanup steps.

How can researchers resolve contradictions in toxicological data for this compound, such as its reported oral LD₅₀ variability across studies?

Advanced Research Focus

Discrepancies in LD₅₀ values (e.g., 2300 mg/kg in rodents vs. higher thresholds in other studies) may arise from differences in species sensitivity, formulation purity, or metabolic pathways. To address this:

- Dose-Response Refinement : Conduct species-specific assays under controlled purity conditions (e.g., HPLC-verified this compound ≥99%).

- Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites that contribute to toxicity, as parent compound degradation may vary between test systems .

- Statistical Harmonization : Apply meta-analytical tools to normalize historical data for variables like vehicle solvents or feeding regimes.

What experimental designs are optimal for studying the environmental degradation kinetics of this compound in soil?

Advanced Research Focus

A factorial design evaluating pH, microbial activity, and organic matter content is critical. For example:

- Variables : Soil pH (4–8), temperature (10–30°C), and moisture (10–30% w/w).

- Sampling Intervals : Measure residual this compound via GC-ECD at 0, 7, 14, 30, and 60 days.

- Kinetic Modeling : Fit data to first-order or biphasic models to identify dominant degradation pathways (hydrolysis vs. microbial action). Include sterile controls to isolate abiotic processes .

How should researchers design assays to assess the endocrine-disrupting potential of this compound?

Basic Research Focus

Use in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation) with human cell lines (e.g., MCF-7 or HEK293). Key steps:

- Dose Range : 0.1–100 µM, including positive controls (e.g., 17β-estradiol).

- Endpoint Metrics : Luciferase reporter activity for receptor activation and qPCR for hormone-responsive genes.

- Confounders : Account for cytotoxicity via parallel MTT assays. Cross-validate findings with in vivo zebrafish embryo models to assess developmental endpoints .

What strategies improve the detection limits of this compound in water samples with high organic interference?

Basic Research Focus

Liquid-liquid extraction (LLE) using dichloromethane or SPE with C18 cartridges effectively concentrates this compound. For complex matrices:

- Derivatization : Enhance GC-MS sensitivity by converting this compound to a volatile derivative (e.g., silylation).

- Matrix-Matched Calibration : Prepare standards in site-specific water to correct for ion suppression/enhancement.

- High-Resolution MS : Use Orbitrap or Q-TOF systems to differentiate this compound from co-eluting interferents .

What computational approaches predict the ecological fate of this compound in aquatic systems?

Advanced Research Focus

Apply fugacity models (e.g., EQC Level III) to estimate partitioning into water, sediment, and biota. Input parameters:

- Physicochemical Properties : Log Kow (octanol-water coefficient), water solubility (experimental or predicted via EPI Suite).

- Degradation Rates : Hydrolysis half-life (from pH-dependent lab studies) and photolysis QSARs.

- Validation : Compare model outputs with field mesocosm data to refine bioaccumulation factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.